molecular formula C19H16ClN3O4S B2819939 2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide CAS No. 897614-27-6

2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Cat. No. B2819939
CAS RN: 897614-27-6
M. Wt: 417.86
InChI Key: IJDIOXBZQGHSLY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, commonly known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAA belongs to the class of pyridazine derivatives and has been shown to possess various biological activities.

Scientific Research Applications

Synthesis and Chemical Transformation

The chemical compound 2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, due to its structural components, could be involved in various nucleophilic replacement reactions similar to those observed in sulphonate derivatives. For instance, the transformation of 2-amino-2-deoxy-D-glucose into derivatives of 2-amino-2-deoxy-D-galactose and related compounds demonstrates the potential for creating diverse chemical entities from similar structures. This indicates its possible utility in synthesizing complex molecules for various applications (Hill & Hough, 1968).

Antimicrobial Applications

Compounds bearing a sulfonamide moiety, similar to the one present in 2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, have been synthesized for their potential antimicrobial properties. The creation of novel heterocyclic compounds incorporating the sulfamoyl group aims to utilize these entities as antimicrobial agents. This suggests that the compound could have applications in developing new antimicrobial agents to combat resistant microbial strains (Darwish et al., 2014).

Antioxidant Activity

The structure of 2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide suggests potential for antioxidant activity, as seen in compounds with amidomethane sulfonyl linkages. These compounds have been tested and showed excellent antioxidant properties, which could imply that similar compounds might also possess antioxidant capabilities, useful in combating oxidative stress and related diseases (Talapuru et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-28(25,26)19-10-9-17(22-23-19)13-3-2-4-15(11-13)21-18(24)12-27-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDIOXBZQGHSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

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